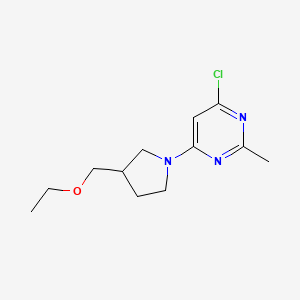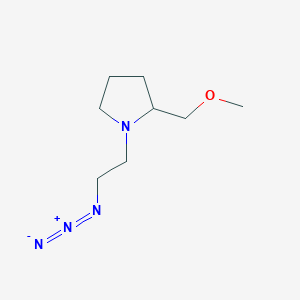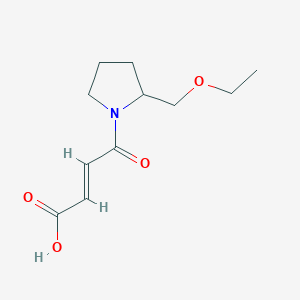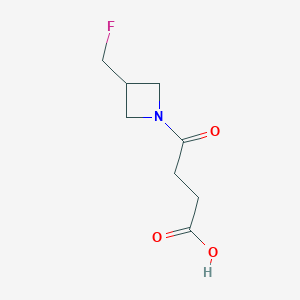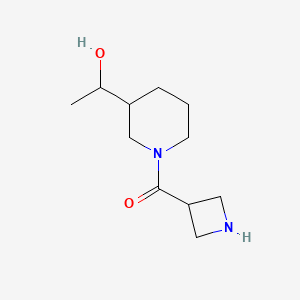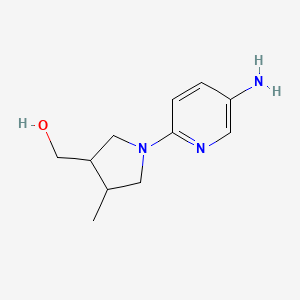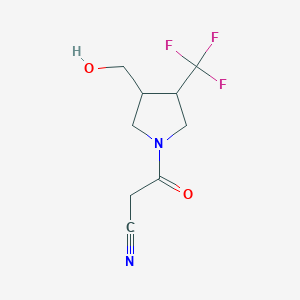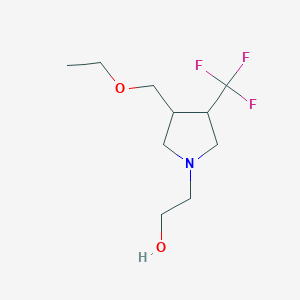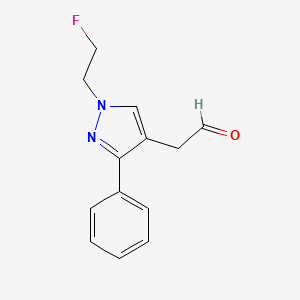
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
描述
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a synthetic organic compound. It contains multiple functional groups, including a pyrazole ring, a phenyl group, a fluorinated ethyl chain, and an aldehyde. This structure hints at its potential reactivity and the possibility of significant applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes involves:
Starting Material: : A phenyl-substituted pyrazole.
Reaction with Ethyl Fluoride: : The ethyl fluoride is introduced to add the fluoroethyl chain, typically through an alkylation reaction.
Formation of Aldehyde Group:
Industrial Production Methods
Industrial production could leverage batch or continuous-flow reactors for better control over reaction conditions:
Batch Reactors: : Suitable for small-scale, high-purity syntheses.
Continuous-Flow Reactors: : Offers scalability and enhanced safety, especially when handling potentially hazardous fluorinated compounds.
化学反应分析
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : The aldehyde can be oxidized to carboxylic acid.
Reduction: : Reducing agents could convert the aldehyde to alcohol.
Substitution: : The fluorine atom can be a target for nucleophilic substitution reactions.
Cyclization: : The pyrazole ring might be involved in cycloaddition reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: : Organometallic reagents like Grignard reagents.
Cyclization Conditions: : High temperatures or specific catalysts such as Lewis acids.
Major Products Formed
From Oxidation: : Carboxylic acids.
From Reduction: : Alcohols.
From Substitution: : Various fluorine-substituted derivatives.
From Cyclization: : Polycyclic compounds depending on the reactants used.
科学研究应用
Chemistry
Synthetic Intermediates: : Useful in multi-step organic syntheses, providing pathways to complex molecules.
Catalysis: : May serve as a ligand in metal-catalyzed reactions.
Biology
Biomolecular Interactions: : Potential interactions with biomolecules due to its diverse functional groups.
Fluorinated Pharmaceuticals: : The fluoroethyl chain is significant in drug development for enhancing metabolic stability and biological activity.
Medicine
Drug Discovery: : Could be a starting point for designing novel therapeutics, particularly in targeting specific enzymes or receptors.
Diagnostic Agents: : Its unique structure might be tailored for specific imaging applications.
Industry
Materials Science: : Potential precursor in the synthesis of specialized polymers or advanced materials.
Agrochemicals: : Could be developed into new pest control agents due to its reactive functional groups.
作用机制
The compound's mechanism of action hinges on the reactivity of its functional groups:
Aldehyde Group: : Capable of forming covalent bonds with amino or thiol groups in biomolecules.
Fluoroethyl Chain: : Influences molecular interactions by enhancing binding affinity in target sites.
Pyrazole Ring: : Often involved in hydrogen bonding and π-π interactions with biological targets.
相似化合物的比较
Similar Compounds
1-(2-fluoroethyl)-3-phenylpyrazole: : Lacks the aldehyde functionality, influencing its reactivity and applications.
2-(3-phenyl-1H-pyrazol-4-yl)acetaldehyde: : Without the fluoroethyl group, altering its chemical properties and uses.
1-(2-chloroethyl)-3-phenylpyrazole-4-carbaldehyde: : A halogen variant, offering different reactivity profiles.
Uniqueness
Fluorine's Role: : The fluoroethyl group sets this compound apart, offering unique properties in terms of metabolic stability and interactions.
Functional Group Synergy: : The combination of pyrazole, phenyl, and aldehyde groups creates a versatile compound suitable for diverse scientific applications.
属性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKFJNSFHMFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)
